molecular formula C11H13FN2O2 B2685912 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine CAS No. 2097934-02-4

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine

Cat. No.: B2685912
CAS No.: 2097934-02-4
M. Wt: 224.235
InChI Key: BKPUIWHQALTADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in organic molecules often enhances their biological activity, stability, and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields .

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the specific requirements of the target compound and the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased efficacy. The pyridine ring can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3,5-Difluoropyridine
  • 3-Fluoro-4-methylpyridine

Comparison

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is unique due to the presence of both a fluorine atom and a methoxypyrrolidine group. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines. For example, the methoxypyrrolidine group can enhance the compound’s solubility and bioavailability, making it more suitable for certain pharmaceutical applications .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPUIWHQALTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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